
Thalidomide-O-PEG5-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG5-propargyl is a compound that combines thalidomide with a polyethylene glycol (PEG) chain and a propargyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The incorporation of the PEG chain enhances the solubility, stability, and biocompatibility of thalidomide, potentially expanding its range of applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG5-propargyl typically involves the conjugation of thalidomide with a PEG chain and a propargyl group The process begins with the activation of the PEG chain, followed by its attachment to thalidomide through a series of chemical reactionsCommon reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as copper(I) iodide for click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-PEG5-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The propargyl group allows for substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Copper(I) iodide as a catalyst in click chemistry reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized PEG derivatives, while substitution reactions can result in various conjugates with different biomolecules .
Applications De Recherche Scientifique
Thalidomide-O-PEG5-propargyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Thalidomide-O-PEG5-propargyl involves its interaction with specific molecular targets. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. The PEG chain enhances the solubility and stability of the compound, while the propargyl group allows for further functionalization and targeting .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-PEG5-COOH: Similar structure but with a carboxyl group instead of a propargyl group.
Thalidomide-O-PEG5-Tosyl: Contains a tosyl group, used in different bioconjugation applications.
Uniqueness
Thalidomide-O-PEG5-propargyl is unique due to its propargyl group, which allows for click chemistry reactions. This feature makes it particularly useful in bioconjugation and targeted drug delivery applications, providing a versatile tool for researchers .
Propriétés
Formule moléculaire |
C26H32N2O10 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C26H32N2O10/c1-2-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-21-5-3-4-19-23(21)26(32)28(25(19)31)20-6-7-22(29)27-24(20)30/h1,3-5,20H,6-18H2,(H,27,29,30) |
Clé InChI |
BQRKTGOUTKDSJA-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



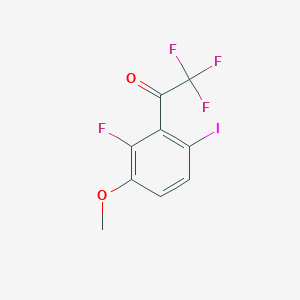
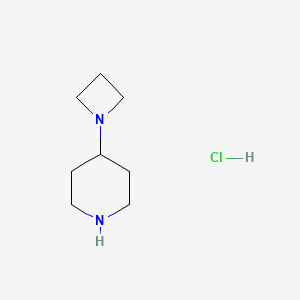
![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

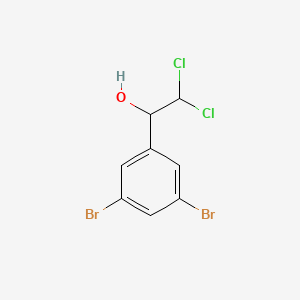
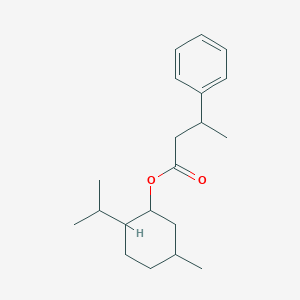
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
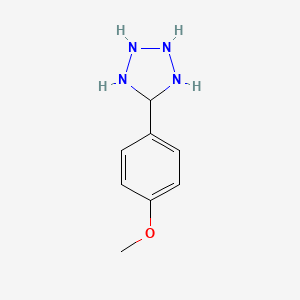
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
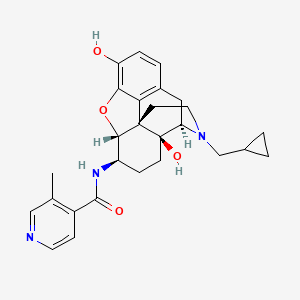
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
